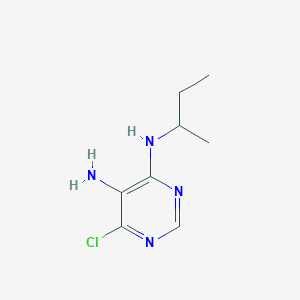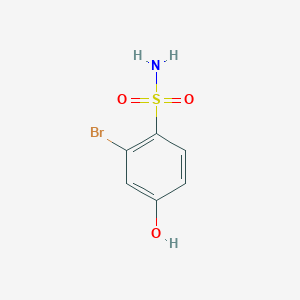![molecular formula C14H8O4 B12114205 2-oxo-2H-benzo[h]chromene-3-carboxylic acid CAS No. 82119-82-2](/img/structure/B12114205.png)
2-oxo-2H-benzo[h]chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-benzo[h]chromene-3-carboxylic acid is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-benzo[h]chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and specific solvents to optimize the yield and purity. For example, the use of basic aluminum oxide under grinding conditions or the use of phase transfer catalysts in solvents like DMF (dimethylformamide) has been reported .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-benzo[h]chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and iodine . The conditions often involve refluxing in ethanol or using catalysts like potassium 1,2,3,6-tetrahydrophthalimide .
Major Products Formed
The major products formed from these reactions include various derivatives of chromenes, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and methine dyes .
Scientific Research Applications
2-oxo-2H-benzo[h]chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-oxo-2H-benzo[h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like monoamine oxidase and α-chymotrypsin . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromene-3-carboxylic acid
- Coumarin-3-carboxylic acid
- Coumarin-3-carboxamides
Uniqueness
What sets 2-oxo-2H-benzo[h]chromene-3-carboxylic acid apart from similar compounds is its unique structure, which includes a fused benzene ring. This structure imparts specific biological activities and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
82119-82-2 |
|---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-oxobenzo[h]chromene-3-carboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-14(11)17/h1-7H,(H,15,16) |
InChI Key |
HCZYKDRIXYWMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)

![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)




![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)
